N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, including the formation of the triazoloquinazoline core, introduction of the isobutyl and cyclohexyl groups, and the attachment of the phenylethylthio moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, which share the core structure but differ in the substituents attached to the core. Examples include:
- N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-18(2)16-32-26(36)22-14-13-20(25(35)29-21-11-7-4-8-12-21)15-23(22)33-27(32)30-31-28(33)37-17-24(34)19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVUEBXGFSHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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